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Compound of Interest

Compound Name: Methyl(pivaloyloxy)zinc

Cat. No.: B15328519

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for
Methyl(pivaloyloxy)zinc, a compound of interest in various chemical syntheses. Due to the
limited availability of published experimental data for this specific molecule, this guide
leverages data from the closely related compound, zinc pivalate (bis(pivaloyloxy)zinc), and
established principles of spectroscopic interpretation to present a comprehensive analytical
profile. The information herein is intended to serve as a valuable resource for the identification
and characterization of Methyl(pivaloyloxy)zinc and related organozinc carboxylates.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Methyl(pivaloyloxy)zinc. Data for the pivaloyloxy
moiety is based on experimental values reported for zinc pivalate, a structurally similar
compound. Predicted values for the methyl group attached to the zinc atom and the mass
spectrum are based on established chemical shift ranges and fragmentation patterns of
organozinc compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for Methyl(pivaloyloxy)zinc
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Chemical Shift

Multiplicity
(3) ppm

Integration

Assignment

Notes

~-0.5t00.5 Singlet

3H

Zn-CHs

The chemical
shift of protons
on a carbon
attached to zinc
is typically
upfield (shielded)
compared to
alkanes,
appearing in the
range of 8 0 to -1
ppm.[1][2][3][4]
[5]

~1.2 Singlet

9H

-C(CHs)s

Based on the
data for zinc

pivalate.

Table 2: Predicted 3C NMR Spectroscopic Data for Methyl(pivaloyloxy)zinc
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Chemical Shift (6) ppm

Assignment

Notes

~-5t05

Zn-CHs

The chemical shift of a carbon
directly bonded to zinc is
expected to be significantly
shielded.[6][7]

~ 27

-C(CHs)s

Based on the experimental

data for zinc pivalate.

~39

-C(CHs)s

Based on the experimental

data for zinc pivalate.

~ 187

C=0

The carbonyl carbon in zinc
carboxylates is significantly
deshielded. This value is
based on experimental data for

zinc pivalate.[8]

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for Methyl(pivaloyloxy)zinc
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Wavenumber ] )
Intensity Assignment Notes
(cm™)

C-H stretch (methyl Typical for sp2 C-H

~ 2970 - 2870 Strong
and tert-butyl) bonds.[9]

The position of the
carboxylate stretches
is indicative of the
coordination mode.
For zinc carboxylates,
~ 1600 - 1540 Strong Asymmetric COO~ a signifi-cant

stretch separation between
the asymmetric and
symmetric stretches is
observed.[10] This
range is based on

data for zinc pivalate.

C-H bend (methyl and
tert-butyl)

~ 1485 Medium

This range is based
on data for zinc
pivalate. The
difference between
the asymmetric and
) symmetric stretching
Symmetric COO~ )
~ 1420 - 1380 Strong frequencies can
stretch o ]
provide information
about the carboxylate
binding mode (e.g.,
monodentate,
bidentate, bridging).

[10]

The Zn-C stretching
~ 500 - 400 Medium Zn-C stretch frequency is expected
in the far-IR region.
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~ 300 - 200

Medium

Zn-0 stretch

The Zn-O stretching
frequency is also
expected in the far-IR

region.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for Methyl(pivaloyloxy)zinc

m/z Ratio

Predicted Fragment lon

Notes

[M]+

[CH3ZNOOCC(CHs)3]*

The molecular ion peak may
be observed, depending on the

ionization method.

[M - CHs]*

[ZnOOCC(CHs)s]*

Loss of the methyl group from
the zinc atom is a likely

fragmentation pathway.

[M - OOCC(CHs)s]*

[CHsZn]*

Cleavage of the zinc-
carboxylate bond would yield

the methylzinc cation.

101

[OCC(CHs)s]*

Formation of the pivaloyl cation
(acylium ion) is a common
fragmentation pattern for
pivalate-containing

compounds.[11]

57

[C(CH3)3]*

The tert-butyl cation is a very
stable carbocation and its peak

is expected to be prominent.

Experimental Protocols

The following sections outline generalized procedures for the synthesis and spectroscopic

analysis of Methyl(pivaloyloxy)zinc. These protocols are based on established methods for

the preparation of organozinc reagents and their carboxylate derivatives.[12][13][14][15] All
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procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using
standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of
organozinc compounds.

Synthesis of Methyl(pivaloyloxy)zinc

Materials:
e Anhydrous zinc chloride (ZnCl2)

e Methyllithium (CHsLi) or Methylmagnesium bromide (CHsMgBr) in a suitable anhydrous
solvent (e.qg., diethyl ether, THF)

 Pivalic acid ((CH3)sCCOOH)
e Anhydrous solvents (e.g., diethyl ether, THF, toluene)
Procedure:

o Preparation of Dimethylzinc (in situ): A solution of methyllithium or methylmagnesium
bromide (2 equivalents) is added dropwise to a stirred suspension of anhydrous zinc chloride
(1 equivalent) in anhydrous diethyl ether or THF at a low temperature (e.g., 0 °C or -78 °C).
The reaction mixture is allowed to warm to room temperature and stirred for several hours to
ensure the complete formation of dimethylzinc.

» Reaction with Pivalic Acid: The solution of dimethylzinc is cooled to 0 °C. A solution of pivalic
acid (1 equivalent) in the same anhydrous solvent is added dropwise to the dimethylzinc
solution. This reaction is typically exothermic.

o Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room
temperature for an additional period to ensure complete reaction. The solvent is then
removed under reduced pressure to yield the crude product. The product can be purified by
recrystallization from a suitable solvent system (e.g., toluene/hexane) under an inert
atmosphere.

Spectroscopic Analysis
2.2.1. NMR Spectroscopy
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» Sample Preparation: All samples for NMR analysis must be prepared in an inert atmosphere
(glovebox). An appropriate amount of Methyl(pivaloyloxy)zinc is dissolved in a deuterated,
anhydrous solvent (e.g., CsDs, THF-ds).

 Instrumentation: *H and 3C NMR spectra are recorded on a standard NMR spectrometer
(e.g., 300-500 MHz).

o Data Acquisition: Standard pulse sequences are used to acquire the spectra.
2.2.2. IR Spectroscopy

o Sample Preparation: Due to its sensitivity, the sample should be prepared in a glovebox. A
thin film of the compound can be prepared between KBr or Csl plates, or a Nujol mull can be
used.

 Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~*. For
analysis of metal-ligand vibrations, the far-IR region (below 400 cm~1) may also be scanned.

2.2.3. Mass Spectrometry

e Sample Preparation: The sample is introduced into the mass spectrometer using a method
suitable for air-sensitive compounds, such as direct insertion probe under an inert gas flow.

¢ Instrumentation: A variety of ionization techniques can be employed, including Electron
lonization (EIl) or Electrospray lonization (ESI), depending on the desired fragmentation and
information.

» Data Acquisition: The mass spectrum is recorded over a suitable m/z range to observe the
molecular ion and expected fragments.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of Methyl(pivaloyloxy)zinc.
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Experimental Workflow for Methyl(pivaloyloxy)zinc
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Caption: Synthesis and spectroscopic analysis workflow for Methyl(pivaloyloxy)zinc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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